2-Pyridinamine,5,6-dihydro-4-methyl-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

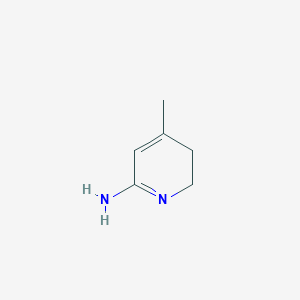

2-Pyridinamine,5,6-dihydro-4-methyl-(9CI) is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Pyridinamine,5,6-dihydro-4-methyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinamine,5,6-dihydro-4-methyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI) (CAS: 479668-33-2) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₆H₁₀N₂

- Molar Mass: 110.16 g/mol

Biological Activity Overview

Research indicates that compounds with a pyridine core exhibit a range of biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The specific compound has been studied for its potential as an inhibitor in various biological pathways.

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives in cancer treatment. For instance, derivatives of pyrido[2,3,4-de]quinazoline have shown significant antiproliferative effects against cancer cell lines harboring specific mutations, such as HER2 mutations in non-small-cell lung cancer (NSCLC). These derivatives demonstrated superior efficacy compared to established treatments like afatinib and neratinib .

Case Study: HER2 Inhibitors

- Study Focus: Development of novel HER2 inhibitors with pyridine cores.

- Findings: Compounds 8a and 9a exhibited good pharmacokinetic properties and significant antitumor efficacy in xenograft models when administered orally at doses of 30 mg/kg .

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have been extensively documented. In a study evaluating various pyridazine derivatives, it was found that certain compounds exhibited promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated varying degrees of inhibition against tested fungi as well .

Table: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 8b | S. aureus | 15 |

| 8c | E. coli | 12 |

| 8e | A. niger | 14 |

The biological activity of 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI) is often attributed to its ability to interact with various molecular targets:

- Dihydrofolate Reductase Inhibition: Some derivatives have been synthesized as inhibitors targeting dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in pathogens .

- DNA-PK Inhibition: New classes of imidazo[4,5-c]pyridine-2-one compounds have shown effectiveness in inhibiting DNA-dependent protein kinase (DNA-PK), which is vital for DNA repair mechanisms in cancer cells .

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profiles of these compounds. Toxicity assessments using brine shrimp lethality bioassays indicated varying levels of cytotoxicity among different derivatives, suggesting a need for further evaluation to establish safety margins for therapeutic use .

Table: Cytotoxicity Results

| Compound | IC50 (µg/mL) |

|---|---|

| 9i | ~30 |

| 8e | ~330 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the most significant applications of 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI) is its role as a precursor in the development of pharmaceutical agents.

- Anticancer Activity : Recent studies have indicated that this compound may possess anticancer properties. It has been explored as a potential inhibitor for various cancer cell lines, including gastric cancer and glioblastoma . The ability to inhibit specific biological pathways makes it a candidate for further research in cancer therapeutics.

- FGFR4 Inhibition : The compound has been studied for its potential as an inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is implicated in several types of cancer. Patent literature describes its use in formulations aimed at treating malignancies associated with aberrant FGFR signaling .

Agricultural Applications

In addition to its medicinal uses, 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI) has applications in agriculture.

- Pesticide Development : The compound has been investigated for its potential use in developing new pesticides. Its structural characteristics allow for modifications that can enhance efficacy against specific pests while minimizing environmental impact .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of 2-Pyridinamine derivatives on various cancer cell lines. Researchers synthesized multiple analogs and tested their cytotoxicity against gastric cancer cells. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting a promising avenue for developing new anticancer agents .

Case Study 2: Pesticide Efficacy

In agricultural research, a series of experiments were conducted to evaluate the effectiveness of formulations containing 2-Pyridinamine derivatives against common agricultural pests. The results showed improved pest mortality rates compared to traditional pesticides, highlighting the potential for developing safer and more effective pest control solutions .

Propiedades

Fórmula molecular |

C6H10N2 |

|---|---|

Peso molecular |

110.16 g/mol |

Nombre IUPAC |

4-methyl-2,3-dihydropyridin-6-amine |

InChI |

InChI=1S/C6H10N2/c1-5-2-3-8-6(7)4-5/h4H,2-3H2,1H3,(H2,7,8) |

Clave InChI |

SRTDZDDEFUNXJL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NCC1)N |

SMILES canónico |

CC1=CC(=NCC1)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.